

Application Notes and Protocols for Studying CECR2 Inhibition with TP-238

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Compound of Interest				
Compound Name:	TP-238 hydrochloride			
Cat. No.:	B3026080	Get Quote		

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) is a crucial epigenetic reader belonging to the bromodomain and extra-terminal domain (BET) family of proteins.[1][2] CECR2 contains a bromodomain that recognizes and binds to acetylated lysine residues on histones, playing a significant role in chromatin remodeling.[1][3] This protein is a component of the CECR2-containing remodeling factor (CERF) complex, which includes the ATP-dependent chromatin remodeler SNF2L.[4][5] The CERF complex is essential for processes such as neurulation and has been implicated in DNA damage response.[1][3][4] Emerging evidence also highlights CECR2's involvement in cancer progression, particularly in breast cancer metastasis, where it promotes immune suppression and activates NF-кB signaling.[2][6]

TP-238 is a potent and selective chemical probe designed to inhibit the bromodomain of CECR2.[7][8] It also exhibits inhibitory activity against Bromodomain PHD finger Transcription Factor (BPTF).[7][8] By competitively binding to the acetyl-lysine binding pocket of CECR2, TP-238 displaces it from chromatin, thereby modulating the expression of target genes. These application notes provide a comprehensive guide for utilizing TP-238 to investigate the biological functions of CECR2 and to assess the therapeutic potential of its inhibition. Detailed protocols for key experimental assays are provided to ensure robust and reproducible results.

TP-238: A Chemical Probe for CECR2



TP-238 serves as a valuable tool for elucidating the cellular roles of CECR2. Its inhibitory activity against CECR2 and BPTF allows for the targeted investigation of pathways regulated by these bromodomain-containing proteins.

Table 1: In Vitro Activity of TP-238

Target	Assay Type	IC50	KD
CECR2	AlphaScreen	30 nM[7][8][9]	
BPTF	AlphaScreen	350 nM[7][8][9]	-
CECR2	Isothermal Titration Calorimetry (ITC)	10 nM[7][8][9]	
BPTF	Isothermal Titration Calorimetry (ITC)	120 nM[7][8][9]	_

Note: For cellular assays, a concentration of up to 2 µM is recommended.[10]

Experimental Protocols

The following protocols are designed to assess the effects of TP-238 on cell viability, target engagement, and downstream gene expression.

Cell Viability Assay (MTT Assay)

This assay determines the effect of TP-238 on the proliferation and viability of cancer cell lines.

Materials:

- Cancer cell line of interest (e.g., breast cancer cell line)
- · Complete cell culture medium
- TP-238
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)



- Dimethyl sulfoxide (DMSO)
- 96-well plates
- Microplate reader

Protocol:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of complete medium.[11] Incubate overnight to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of TP-238 in complete medium. Remove the
 existing medium from the wells and add 100 μL of the TP-238 dilutions. Include a vehicle
 control (DMSO).
- Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
- MTT Addition: Add 10 μ L of MTT solution to each well and incubate for 2-4 hours at 37°C. [11][12]
- Formazan Solubilization: Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.[12]
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
 [12][13]
- Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log concentration of TP-238.

Table 2: Example Data Presentation for Cell Viability Assay



Cell Line	Treatment	Concentration (µM)	Absorbance (570 nm)	% Viability
MCF-7	Vehicle (DMSO)	0	1.25	100
TP-238	0.1	1.18	94.4	_
TP-238	1	0.85	68.0	_
TP-238	10	0.42	33.6	_

Western Blot Analysis for Histone Modifications and Target Proteins

This protocol is used to assess changes in global histone acetylation and the expression levels of CECR2 target proteins upon treatment with TP-238.

Materials:

- Cell line of interest
- TP-238
- RIPA buffer
- Protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (5% BSA or non-fat milk in TBST)
- Primary antibodies (e.g., anti-CECR2, anti-H3, anti-H3K27ac, anti-RELA/p65)
- HRP-conjugated secondary antibodies



· Chemiluminescent substrate

Protocol:

- Cell Treatment and Lysis: Treat cells with TP-238 for the desired time. Wash cells with icecold PBS and lyse with RIPA buffer containing inhibitors.[12]
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Transfer: Load equal amounts of protein (20-30 μg) onto an SDS-PAGE gel.
 Transfer the separated proteins to a PVDF membrane.[12] For histones, use a higher percentage gel and a membrane with a 0.2 μm pore size for optimal capture.[14][15]
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.[16][17]
 - Incubate the membrane with the primary antibody overnight at 4°C.
 - Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Table 3: Example Data Presentation for Western Blot Analysis

Target Protein	Treatment	Fold Change (relative to Vehicle)
H3K27ac	Vehicle	1.00
TP-238 (1 μM)	0.45	
RELA/p65	Vehicle	1.00
TP-238 (1 μM)	0.98	



Reverse Transcription-Quantitative PCR (RT-qPCR) for Target Gene Expression

This protocol measures changes in the mRNA levels of CECR2 target genes following treatment with TP-238.

Materials:

- · Cell line of interest
- TP-238
- RNA extraction kit
- cDNA synthesis kit
- qPCR master mix (e.g., SYBR Green)
- Gene-specific primers (e.g., for TNC, MMP2, VEGFA, CSF1, CXCL1, and a housekeeping gene like GAPDH or ACTB)[2]
- qPCR instrument

Protocol:

- Cell Treatment and RNA Extraction: Treat cells with TP-238. Extract total RNA using a commercial kit.
- cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
 [18][19][20]
- qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.[21][22]
- Data Analysis: Analyze the qPCR data using the comparative Ct ($\Delta\Delta$ Ct) method to determine the relative fold change in gene expression, normalized to a housekeeping gene.

Table 4: Example Data Presentation for RT-qPCR



Target Gene	Treatment	ΔCt (Target - Housekeeping)	ΔΔCt (Treated - Vehicle)	Fold Change (2^-ΔΔCt)
TNC	Vehicle	2.5	0	1.00
ΤΡ-238 (1 μΜ)	4.0	1.5	0.35	
CSF1	Vehicle	3.2	0	1.00
TP-238 (1 μM)	5.1	1.9	0.27	

Chromatin Immunoprecipitation (ChIP) Assay

This assay is used to determine if TP-238 treatment reduces the binding of CECR2 to the promoter regions of its target genes.

Materials:

- · Cell line of interest
- TP-238
- Formaldehyde
- Glycine
- · Lysis buffer
- Sonication or enzymatic digestion reagents
- Anti-CECR2 antibody
- · Isotype control IgG
- Protein A/G magnetic beads or agarose
- Wash buffers
- · Elution buffer



- Proteinase K
- DNA purification kit
- qPCR reagents as in the RT-qPCR protocol

Protocol:

- Cross-linking: Treat cells with TP-238. Cross-link proteins to DNA by adding formaldehyde to the culture medium. Quench the reaction with glycine.[23][24][25][26][27]
- Chromatin Preparation: Lyse the cells and shear the chromatin into 200-1000 bp fragments by sonication or enzymatic digestion.[24][25]
- Immunoprecipitation: Incubate the sheared chromatin with an anti-CECR2 antibody or an isotype control IgG overnight.
- Immune Complex Capture: Add protein A/G beads to pull down the antibody-chromatin complexes.[25]
- Washes and Elution: Wash the beads to remove non-specific binding and elute the chromatin complexes.
- Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and digest the proteins with proteinase K. Purify the immunoprecipitated DNA.[26]
- qPCR Analysis: Perform qPCR on the purified DNA using primers specific to the promoter regions of potential CECR2 target genes.

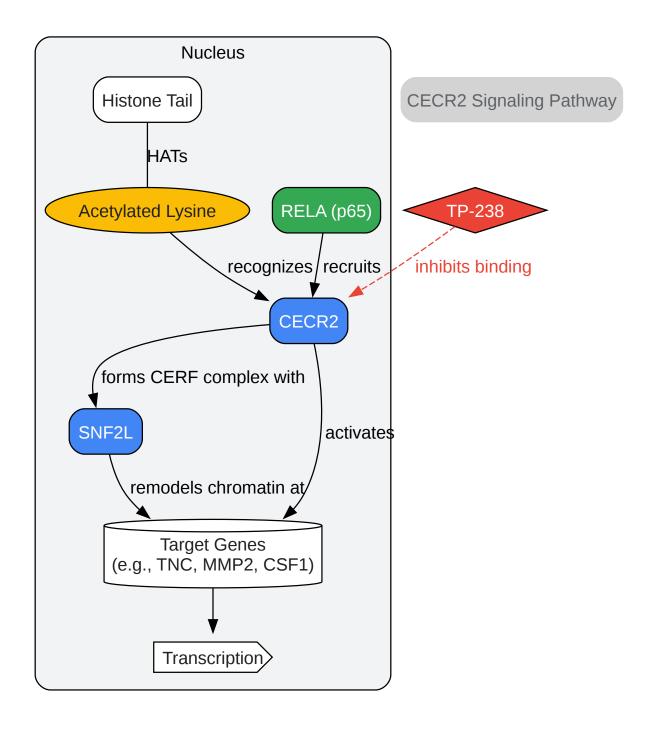
Table 5: Example Data Presentation for ChIP-qPCR



Target Gene Promoter	Antibody	Treatment	% Input
TNC	lgG	Vehicle	0.05
IgG	ΤΡ-238 (1 μΜ)	0.04	
Anti-CECR2	Vehicle	2.50	
Anti-CECR2	ΤΡ-238 (1 μΜ)	0.80	_

Visualizations

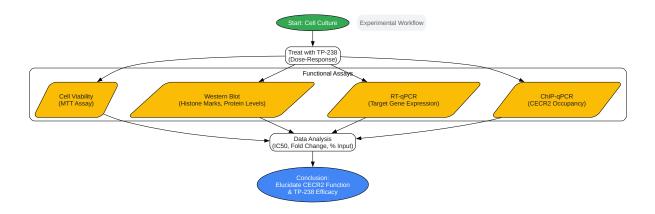




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Caption: CECR2 recognizes acetylated histones and, in complex with SNF2L and RELA, activates target gene transcription. TP-238 inhibits this process.

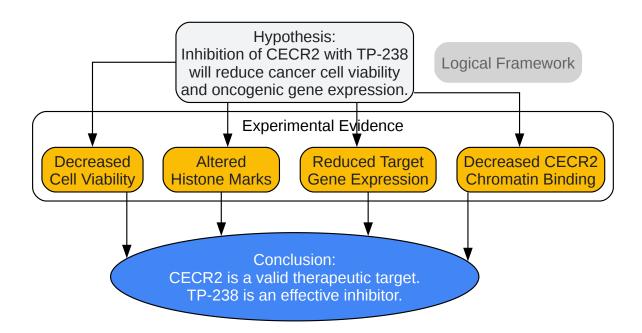




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Caption: Workflow for characterizing the effects of TP-238 on cellular processes.





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Caption: Logical flow from hypothesis to conclusion based on experimental outcomes.

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Methodological & Application





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